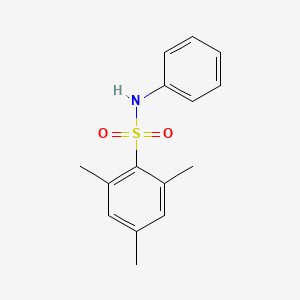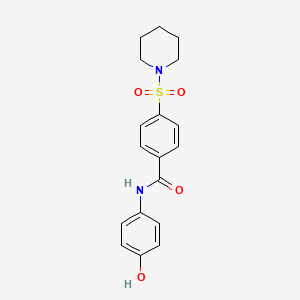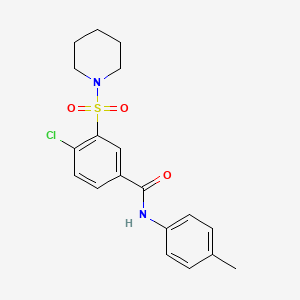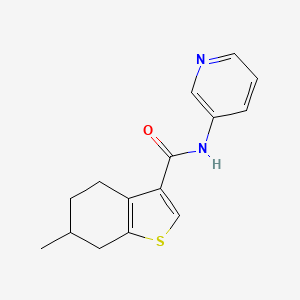![molecular formula C21H25ClN2O3S B5212918 N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide](/img/structure/B5212918.png)
N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide, also known as AZ-23, is a sulfonamide derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized and studied extensively, with promising results in various research areas.
作用機序
The mechanism of action of N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the modulation of inflammatory pathways. Carbonic anhydrase IX is involved in the regulation of pH in cancer cells, and its inhibition by this compound can lead to cell death. Inflammation is also regulated by various pathways, and this compound has been shown to modulate these pathways, leading to a reduction in inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, depending on the research area. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce cell death. In inflammation research, this compound has been shown to reduce inflammation and pain. In infectious disease research, this compound has been shown to have antibacterial activity against various bacteria.
実験室実験の利点と制限
The advantages of using N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide in lab experiments include its well-defined structure, high purity, and availability. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide. In cancer research, further studies are needed to determine the efficacy of this compound as a potential cancer treatment and to understand its mechanism of action. In inflammation research, further studies are needed to determine the potential of this compound as a treatment for inflammatory diseases. In infectious disease research, further studies are needed to determine the full spectrum of antibacterial activity of this compound and its potential as a treatment for bacterial infections.
In conclusion, this compound is a sulfonamide derivative that has shown promising results in various research areas. Its potential therapeutic applications in cancer, inflammation, and infectious diseases make it an interesting compound for further study. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide involves a multi-step process that starts with the reaction of 4-chlorobenzenesulfonyl chloride with benzylamine to form N-benzyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 6-aminocaproic acid to form this compound. The final product is obtained after purification and characterization.
科学的研究の応用
N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide has been studied for its potential therapeutic applications in various research areas, including cancer, inflammation, and infectious diseases. In cancer research, this compound has shown promising results as an inhibitor of the enzyme carbonic anhydrase IX, which is overexpressed in many solid tumors. Inflammation research has also shown that this compound has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied as a potential antibacterial agent, with activity against both Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-19-10-12-20(13-11-19)28(26,27)24(16-18-8-4-3-5-9-18)17-21(25)23-14-6-1-2-7-15-23/h3-5,8-13H,1-2,6-7,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNXSSVPNKYUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-2-(2-phenylethyl)-1,3-benzoxazole](/img/structure/B5212861.png)


![5-(3-bromo-4-hydroxy-5-methoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5212884.png)

![1,7-dimethyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5212897.png)
![ethyl 3-(2-methylbenzyl)-1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5212905.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B5212926.png)



![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)